Dibenzofuran-3,7-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzofuran-3,7-diol |
InChI |
InChI=1S/C12H8O3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,13-14H |
InChI Key |
CITXJRIERIBQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzofuran 3,7 Diol and Its Analogues
Established Synthetic Pathways to the Dibenzofuran-3,7-diol Core Structure
The construction of the dibenzofuran (B1670420) framework has been a subject of extensive research, leading to the development of several reliable synthetic approaches. These methods primarily focus on the formation of the central furan (B31954) ring, bridging two phenyl moieties.
Intramolecular Cyclization Approaches for Furan Ring Formation
A prevalent strategy for synthesizing dibenzofurans involves the intramolecular cyclization of diaryl ethers. organic-chemistry.orgresearchgate.net This approach typically requires the presence of ortho-substituents on the phenyl rings that can facilitate ring closure. For instance, the acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls or their corresponding methyl ethers is a classic method. thieme-connect.de Reagents such as hydrogen bromide, pyridinium (B92312) chloride, and phosphoric acid are commonly employed to effect this transformation. thieme-connect.de However, these harsh acidic conditions can be incompatible with sensitive functional groups. thieme-connect.de
Another powerful intramolecular cyclization involves the photoinduced SRN1 reaction of o-arylphenols. This metal-free procedure offers an alternative pathway to form the crucial C-O bond, leading to the dibenzofuran skeleton. acs.org
Annulation Strategies via Benzo[b]furans
The construction of the dibenzofuran system can also be achieved by building upon a pre-existing benzofuran (B130515) core. thieme-connect.de This "annulation" strategy involves the formation of the second benzene (B151609) ring. While various methods exist, a significant challenge can be the final aromatization step, which sometimes requires harsh conditions. researchgate.netresearchgate.net A notable example is the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles, which provides a metal-free route to highly functionalized dibenzofurans. researchgate.netresearchgate.net Another approach involves a double 1,4-conjugate addition/intramolecular annulation cascade reaction between propargylamines and imidazolium (B1220033) methylides, offering access to structurally diverse dibenzofurans. nih.gov
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has emerged as a versatile and powerful tool in the synthesis of dibenzofurans. organic-chemistry.orgnih.gov These methods often proceed under milder conditions and exhibit broad functional group tolerance. nih.gov A common strategy is the intramolecular C-H activation/C-O cyclization of phenols. nih.govuq.edu.au This reaction can be performed using air as a green oxidant. nih.govuq.edu.au
One-pot procedures have also been developed, for instance, the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, affords dibenzofurans in good to excellent yields. nih.govnih.gov Another efficient one-pot protocol involves a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling of 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgacs.org The use of reusable palladium on carbon (Pd/C) under ligand-free conditions for the cyclization of o-iododiaryl ethers represents a more sustainable approach. organic-chemistry.orgacs.org
Copper-Catalyzed Synthetic Protocols
Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of dibenzofurans. acs.orgcas.cn One notable method is the copper-catalyzed deborylative ring contraction of dibenzoxaborins, which proceeds under mild conditions and demonstrates a broad substrate scope. acs.orgresearchgate.netacs.org This approach is particularly useful for preparing functionalized dibenzofurans. acs.org
Another significant copper-catalyzed method is the cyclization of cyclic diaryliodonium salts in water, which leads to the formation of dibenzofuran derivatives in high yields through a double C-O bond formation. nih.govacs.org This "oxygen-iodine exchange" approach offers a straightforward route to these valuable compounds. nih.gov Furthermore, copper-catalyzed C-H activation followed by cycloetherification of o-arylphenols has been developed as a direct method for preparing multisubstituted dibenzofurans. cas.cnresearchgate.net
Novel and Sustainable Synthetic Protocols
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend has also impacted the production of this compound and its analogues.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are being increasingly integrated into the synthesis of dibenzofurans. A key development is the use of water as a solvent and a reagent in copper-catalyzed reactions, which significantly reduces the environmental impact. patsnap.com For example, the synthesis of dibenzofuran derivatives from cyclic diaryliodonium trifluoromethanesulfonate (B1224126) derivatives can be carried out in water at 100°C. patsnap.com
The use of visible-light-promoted reactions also represents a greener alternative. An efficient and eco-friendly method for the synthesis of dibenzofuran derivatives involves the in situ generation of a diazonium salt, followed by a cyclization promoted by an organic photosensitizer under visible light irradiation. acs.org Microwave-assisted organic synthesis has also been employed to efficiently generate dibenzofuran derivatives, offering advantages such as reduced reaction times and improved yields. d-nb.info
Catalytic Systems for Enhanced Efficiency and Selectivity
Modern synthetic methods heavily rely on transition metal catalysis to facilitate the construction of the dibenzofuran skeleton with high efficiency and selectivity.
Palladium-catalyzed reactions are at the forefront of these methodologies. One prominent approach involves the intramolecular C-H activation/C-O cyclization of phenol-derived diaryl ethers. researchgate.net This reaction can be catalyzed by a Pd(0)/Pd(II) system, often using air as the terminal oxidant, which presents a greener alternative to stoichiometric oxidants. researchgate.net The choice of ligands and reaction conditions is crucial for the success of these transformations. For instance, the use of specific phosphine (B1218219) ligands can influence the rate-limiting step, which has been identified as the C-O reductive elimination rather than the C-H activation. researchgate.net
Another powerful palladium-catalyzed strategy is the cross-coupling of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by an in-situ intramolecular cyclization. nih.gov This one-pot, two-step procedure provides a simple and efficient route to dibenzofurans in good to excellent yields. nih.gov The reaction is initiated by the formation of an N- or O-arylated intermediate, which then undergoes palladium-catalyzed intramolecular arylation. nih.gov
Copper-catalyzed systems also play a significant role in dibenzofuran synthesis. A notable method involves the Cu-catalyzed cyclization of cyclic diaryliodonium salts in water. acs.org This approach proceeds via a double C-O bond formation and offers an efficient route to various dibenzofuran derivatives in high yields. acs.org The use of water as a solvent makes this method environmentally benign. Ligands can significantly improve the yield of these copper-catalyzed reactions. acs.org Furthermore, copper catalysis is employed in the deborylative ring contraction of dibenzoxaborins to furnish dibenzofurans under mild aerobic conditions. researchgate.net A one-pot method combining Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling has also been developed for the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org
The table below summarizes key catalytic systems used in the synthesis of dibenzofurans.
| Catalyst System | Reactants | Key Features |
| Pd(0)/Pd(II) / Air | Phenol-derived diaryl ethers | C-H activation/C-O cyclization; Green oxidant researchgate.net |
| Pd catalyst / CsF | o-Iodophenols and silylaryl triflates | One-pot, two-step procedure; High yields nih.gov |
| Cu catalyst / Ligand / H₂O | Cyclic diaryliodonium salts | Double C-O bond formation; Environmentally benign acs.org |
| Cu catalyst | Dibenzoxaborins | Deborylative ring contraction; Mild aerobic conditions researchgate.net |
| Pd(PPh₃)₄ and Cu₂O | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | One-pot, tandem reaction; High selectivity organic-chemistry.org |
Functionalization and Derivatization Strategies for this compound Analogues
Once the dibenzofuran core is synthesized, further functionalization is often necessary to access a diverse range of analogues with specific properties. These strategies target either the hydroxyl groups or the aromatic rings of the dibenzofuran scaffold.
Selective Modification of Hydroxyl Groups
The hydroxyl groups at the 3- and 7-positions of this compound are key handles for derivatization. Standard functional group transformations can be employed to convert these hydroxyls into a variety of other functionalities. For instance, etherification or esterification reactions can be performed to introduce different alkyl or acyl groups. The selective protection of one hydroxyl group over the other can be challenging but is crucial for achieving regioselective modifications. In some cases, the inherent reactivity differences between the two hydroxyl groups might allow for selective functionalization under carefully controlled conditions. For example, in the synthesis of certain biologically active dibenzofurans, the hydroxyl groups are involved in strong intramolecular hydrogen bonding, which can influence their reactivity. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Dibenzofuran Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto the dibenzofuran ring. masterorganicchemistry.commasterorganicchemistry.com The electron-rich nature of the dibenzofuran system facilitates these reactions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The directing effects of the existing hydroxyl groups (or their protected forms) and the oxygen atom of the furan ring play a crucial role in determining the regioselectivity of the substitution. The hydroxyl groups are strongly activating and ortho-, para-directing. Nitration of a dihydrodibenzofuran derivative has been shown to selectively occur at the 9-position. acs.org
The general mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is typically the formation of the carbocation. masterorganicchemistry.com
Nucleophilic Substitution Reactions and Metalation
Nucleophilic aromatic substitution (SNAr) on the dibenzofuran ring is generally difficult and requires the presence of activating groups, such as nitro groups, or the use of harsh reaction conditions. thieme-connect.de However, it can be a viable strategy for introducing nucleophiles onto the ring. A more common approach to functionalize the dibenzofuran skeleton is through metalation. thieme-connect.dethieme-connect.de Directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position, is a powerful tool. For instance, a fluorine substituent can act as a directing group for lithiation. nih.gov The resulting organometallic species, such as organolithium or Grignard reagents, can then be reacted with various electrophiles to introduce a wide range of functional groups. thieme-connect.de A one-pot procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution has been developed for the efficient synthesis of dibenzofurans. researchgate.netnih.govacs.org
Advanced Cross-Coupling Methodologies
Modern cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and dibenzofuran chemistry is no exception. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, are widely used to form new carbon-carbon and carbon-heteroatom bonds on the dibenzofuran scaffold. nih.govacs.orgrsc.org
For example, an efficient methodology for the synthesis of dibenzofurans from fluoroarenes and 2-bromophenyl acetates involves a Negishi cross-coupling step. researchgate.netnih.govacs.org This reaction sequence includes a directed ortho-lithiation, zincation, the Negishi coupling, and a final intramolecular SNAr reaction. researchgate.netnih.govacs.org Sonogashira coupling has been utilized in the synthesis of natural products containing a benzofuran core, where an o-iodophenol is coupled with a terminal alkyne. rsc.org
These cross-coupling reactions offer high functional group tolerance and allow for the modular construction of highly substituted dibenzofuran analogues.
Stereochemical Considerations in this compound Synthesis
While this compound itself is an achiral molecule, the introduction of substituents or the synthesis of partially saturated analogues can lead to the formation of stereocenters. In such cases, controlling the stereochemistry becomes a critical aspect of the synthesis.
For instance, the enzymatic dihydroxylation of dibenzofuran by naphthalene (B1677914) dioxygenase from Pseudomonas sp. yields cis-dihydrodiols with high enantiomeric excess. researchgate.net This biocatalytic approach provides access to chiral building blocks that can be further elaborated into enantiopure dibenzofuran derivatives. The regioselectivity of the dihydroxylation can be influenced by the heteroatom in the central ring. researchgate.net
In the synthesis of complex natural products containing a dibenzofuran core, controlling the stereochemistry of multiple stereocenters is a significant challenge. Diastereoselective reactions, such as the nitro-Mannich reaction, have been employed to construct pyrrolidinone rings with three contiguous stereocenters in a highly diastereoselective manner during the synthesis of complex molecules. ucl.ac.uk Furthermore, methods for the catalytic asymmetric synthesis of chiral 1,2- and 1,3-diols from bulk chemicals have been developed, which could potentially be applied to the synthesis of chiral dibenzofuran precursors. nih.gov The transformation of 1,3-diols to cyclopropanes is another strategy that can be used for the late-stage modification of complex molecules, including those with a dibenzofuran scaffold, where the stereochemistry of the starting diol dictates the stereochemistry of the resulting cyclopropane. acs.orgnih.gov
Advanced Structural and Spectroscopic Investigations of Dibenzofuran 3,7 Diol
X-ray Crystallography for Solid-State Structural Elucidation
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been published for this compound, making an elucidation of its solid-state structure impossible.
Conformational Analysis and Tautomeric Studies
Specialized research into the conformational preferences or potential tautomeric forms of Dibenzofuran-3,7-diol appears to be unpublished.
Due to the absence of this fundamental experimental data, the generation of a detailed and accurate scientific article focusing solely on the advanced structural and spectroscopic investigations of this compound is not feasible at this time.
Quantum Chemical Calculations for Prediction of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the geometric and electronic structures of molecules. These theoretical investigations offer detailed insights that complement and guide experimental studies. For a molecule like this compound, DFT calculations can predict its three-dimensional structure with high accuracy and provide a quantitative description of its electronic properties.
Theoretical studies on the parent dibenzofuran (B1670420) and its polychlorinated derivatives have successfully utilized methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to determine molecular structures and stabilities. Similar approaches are applicable to this compound to predict key structural parameters.
Predicted Molecular Structure
Through geometry optimization calculations, a hypothetical stable structure of this compound can be determined. This process yields the most energetically favorable arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. The planarity of the dibenzofuran ring system is a key feature, and calculations can reveal any distortions introduced by the hydroxyl substituents.
Below are tables representing the kind of data that would be generated from such a computational study. Note: The following values are hypothetical and serve as an illustration of the expected format and type of data from a DFT calculation, as specific literature for this compound is not available.
Table 1: Predicted Bond Lengths for this compound (Illustrative Data)
| Bond | Predicted Length (Å) |
|---|---|
| C-C (Aromatic) | 1.39 - 1.41 |
| C-O (Furan Ring) | 1.36 |
| C-O (Hydroxyl) | 1.37 |
| O-H | 0.96 |
Table 2: Predicted Bond Angles for this compound (Illustrative Data)
| Angle | Predicted Angle (°) |
|---|---|
| C-C-C (Benzene Ring) | 119 - 121 |
| C-O-C (Furan Ring) | 105 |
| C-C-O (Furan Ring) | 110 |
| C-C-O (Hydroxyl) | 119 |
Table 3: Predicted Dihedral Angles for this compound (Illustrative Data)
| Dihedral Angle | Predicted Angle (°) |
|---|---|
| C1-C2-C3-C4 | ~0 |
Predicted Electronic Properties
The electronic character of this compound can be thoroughly investigated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the oxygen atoms of the hydroxyl groups, while the LUMO would be distributed across the fused ring system.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. In the MEP of this compound, regions of negative potential (typically colored red) would be anticipated around the electronegative oxygen atoms of the hydroxyl and furan (B31954) groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be associated with the hydrogen atoms of the hydroxyl groups.
Table 4: Predicted Electronic Properties for this compound (Illustrative Data)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
These computational predictions, while theoretical, offer a foundational understanding of the structural and electronic nature of this compound, paving the way for targeted experimental validation and exploration of its chemical behavior.
Chemical Reactivity and Mechanistic Transformations of Dibenzofuran 3,7 Diol
Reactivity Profiles of the Hydroxyl Groups
The two hydroxyl groups at the C-3 and C-7 positions are the primary sites of reactivity in Dibenzofuran-3,7-diol. These phenolic groups behave as nucleophiles and can undergo a variety of reactions typical for phenols.
While specific studies detailing the esterification, etherification, and glycosylation of this compound are not extensively documented, its reactivity can be inferred from the known behavior of phenolic compounds.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. This type of reaction is a common strategy for modifying the structure and biological activity of secondary metabolites containing phenolic moieties. medcraveonline.com The process involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.
Etherification: Ether derivatives can be synthesized, most commonly via the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl groups with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
Glycosylation: In biological systems, hydroxylated dibenzofurans can undergo glycosylation. For instance, the fungus Paecilomyces lilacinus has been observed to produce riboside-conjugates of hydroxydibenzofurans. researchgate.net This enzymatic process attaches a sugar moiety to the hydroxyl group, typically to increase water solubility and facilitate excretion.
The redox chemistry of this compound is a key aspect of its metabolic and degradation pathways.
Oxidation: Like other dihydroxy aromatic compounds such as hydroquinones, this compound is susceptible to oxidation. jackwestin.com Oxidation can convert the diol into a corresponding quinone derivative. youtube.comreddit.com This transformation is significant in biological systems, where enzymatic oxidation can lead to the formation of reactive quinone species that may participate in further reactions or exhibit biological activity. nih.gov The oxidation of a diol to a quinone involves a 2-electron, 2-proton process which is often reversible. jackwestin.com
Reduction: The dibenzofuran (B1670420) ring system is thermally robust and requires harsh conditions for reduction. The hydroxyl groups themselves are not typically subject to reduction. Catalytic hydrogenation under high pressure and temperature can reduce the aromatic rings, but this process does not directly target the hydroxyl functionalities.
Aromatic Substitution Reactions on the Dibenzofuran Nucleus
The dibenzofuran nucleus can undergo electrophilic aromatic substitution (EAS), and the reactivity is strongly influenced by the substituents present. youtube.com In this compound, the two hydroxyl groups are powerful activating groups and are ortho, para-directors.
The hydroxyl groups donate electron density to the aromatic rings via resonance, making the rings more nucleophilic and thus more reactive towards electrophiles. youtube.comyoutube.com The directing effects of the two hydroxyl groups are synergistic, strongly activating the positions ortho and para to them.
Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Group(s) | Predicted Reactivity | Notes |
| C-2 | ortho to C-3 OH | Highly Activated | Steric hindrance is minimal. A primary site for substitution. |
| C-4 | para to C-3 OH | Highly Activated | A primary site for substitution. |
| C-6 | para to C-7 OH | Highly Activated | A primary site for substitution. |
| C-8 | ortho to C-7 OH | Highly Activated | Steric hindrance is minimal. A primary site for substitution. |
| C-1 | --- | Less Activated | Not directly activated by either hydroxyl group. |
| C-9 | --- | Less Activated | Not directly activated by either hydroxyl group. |
Ring-Opening and Degradation Mechanisms
The degradation of dibenzofuran in the environment often proceeds through hydroxylated intermediates like this compound, followed by cleavage of the aromatic rings. researchgate.net These pathways are primarily mediated by microorganisms.
Two main enzymatic strategies are employed by bacteria for ring cleavage:
Angular Dioxygenation: This is a common pathway where a dioxygenase enzyme attacks the carbons adjacent to the ether bridge (e.g., C4 and C4a). ethz.chnih.gov This leads to an unstable diol intermediate that spontaneously rearranges to form a trihydroxybiphenyl. nih.gov Subsequent cleavage of this dihydroxylated ring occurs via an extradiol dioxygenase, breaking the ring between a hydroxylated carbon and an adjacent non-hydroxylated carbon (meta-cleavage). nih.govebi.ac.uk
Lateral Dioxygenation: In this alternative pathway, a dioxygenase attacks two adjacent carbons on one of the benzene (B151609) rings (e.g., C1 and C2 or C2 and C3). nih.govnih.gov This forms a cis-dihydrodiol, which is then dehydrogenated to a diol (like 2,3-dihydroxydibenzofuran). Further enzymatic action introduces another hydroxyl group, which facilitates ortho-cleavage between the two hydroxyl groups. nih.gov
The filamentous fungus Paecilomyces lilacinus has been shown to produce 3,7-dihydroxydibenzofuran from dibenzofuran, which is then further oxidized, leading to ring fission products. researchgate.net
Studies of Reaction Mechanisms and Intermediates
The study of dibenzofuran degradation has identified several key intermediates, providing insight into the reaction mechanisms. The process begins with hydroxylation, followed by ring cleavage and subsequent metabolism.
Microbial degradation pathways have been elucidated by identifying the metabolites that accumulate in culture. For instance, the degradation of dibenzofuran by Sphingomonas sp. strain RW1 involves the formation of 2,2',3-trihydroxybiphenyl, which is then cleaved to produce 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate (2OH-HOPDA). nih.gov A hydrolase then cleaves this intermediate to yield salicylic (B10762653) acid. nih.gov
Interactive Table: Key Intermediates in Dibenzofuran Degradation Pathways
| Intermediate | Precursor Compound | Pathway Step | Key Enzyme(s) | Reference(s) |
| Dihydroxydibenzofurans (e.g., 3,7-diol) | Dibenzofuran | Initial Oxidation | Monooxygenases | researchgate.net |
| 2,2',3-Trihydroxybiphenyl | Dibenzofuran | Angular Dioxygenation | Dibenzofuran 4,4a-dioxygenase | nih.govnih.gov |
| 1,2-Dihydroxydibenzofuran | Dibenzofuran | Lateral Dioxygenation | Dioxygenase | nih.gov |
| 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate | 2,2',3-Trihydroxybiphenyl | Meta Ring Cleavage | Extradiol Dioxygenase | nih.gov |
| 2-(1-carboxy methylidene)-2,3-dihydrobenzo[b]-furanylidene glycolic acid | 2,3-Dihydroxydibenzofuran | Ring Cleavage | Dioxygenase | nih.gov |
| Salicylic Acid | 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate | Hydrolysis | Hydrolase | nih.govnih.gov |
These studies highlight that dihydroxylated intermediates like this compound are central to the complete breakdown of the stable dibenzofuran core structure. The specific enzymes involved, such as dioxygenases and hydrolases, are critical bottlenecks in these catabolic pathways. nih.gov
Exploration of Biological Activities and Molecular Mechanisms of Dibenzofuran 3,7 Diol
Investigation of Molecular Targets and Downstream Signaling Pathways
Identifying the specific molecular targets of Dibenzofuran-3,7-diol and the signaling pathways it affects is essential for understanding its mechanism of action.
Proteomic approaches are powerful tools for identifying the cellular proteins that interact with a small molecule. While no such studies have been published for this compound, these methods are instrumental in drug discovery.
One common technique is affinity chromatography, where the compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be identified using mass spectrometry. Another approach is the drug affinity responsive target stability (DARTS) method, which is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.
Once potential molecular targets are identified, genetic and biochemical analyses are used to validate these targets and elucidate the downstream signaling pathways.
Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the expression of the putative target protein. If the cellular effects of the compound are diminished in these modified cells, it provides strong evidence that the protein is indeed a target.
Biochemical Pathway Analysis: Western blotting is a widely used technique to assess changes in the levels and post-translational modifications (e.g., phosphorylation) of proteins in a signaling pathway after treatment with the compound. For example, if a compound is found to inhibit a specific kinase, Western blotting can be used to examine the phosphorylation status of known downstream substrates of that kinase. Studies on some dibenzofuran (B1670420) derivatives have indicated an activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Design and Synthesis of Compound Libraries for SAR Derivation
Information regarding the specific design and synthesis of compound libraries derived from this compound for the purpose of SAR analysis is not detailed in the available research. However, general synthetic methods for creating libraries of dibenzofuran derivatives have been established. These often involve multi-step processes starting from simpler precursors.
Common synthetic strategies for the dibenzofuran core include:
Palladium-catalyzed reactions: This modern method can form the central furan (B31954) ring from diaryl ether precursors.
Pschorr Reaction: A classical method involving the intramolecular cyclization of an aryl diazonium salt.
Modifications of existing dibenzofuran structures: Reactions such as Friedel-Crafts acylations or halogenations can be used to introduce a variety of functional groups onto the dibenzofuran backbone, creating a diverse library of compounds for screening.
These general approaches would, in principle, be adaptable for the synthesis of derivatives of this compound, allowing for systematic modification at various positions to explore the impact of different functional groups on biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation
Specific QSAR models and pharmacophore generation studies for this compound were not found. However, a relevant 3D-QSAR study was conducted on a series of novel dibenzofuran derivatives to understand their inhibitory activity against Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a target for various human diseases.
This study utilized the "HipHop" technique to generate a pharmacophore model, which is a 3D representation of the essential structural features a molecule must possess to bind to the target receptor and exert a biological effect. The resulting model for PTP-MEG2 inhibitors, derived from active dibenzofuran compounds, identified several key features crucial for binding.
The generated pharmacophore, named hypo3-PTP-MEG2, consists of one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features. The arrangement of these features is critical for effective interaction with amino acid residues in the active site of the PTP-MEG2 protein.
Table 1: Pharmacophore Features for PTP-MEG2 Inhibitory Activity of Dibenzofuran Derivatives
| Feature Type | Number of Features | Inferred Interaction with Target |
| Ring Aromatic (RA) | 1 | Interaction with Gln 559 |
| Hydrophobic (Hyd) | 3 | Interaction with Ala 517, Ile 519, Arg 521 |
| Hydrogen Bond Acceptor (HBA) | 2 | Interaction with Ser 516, Ala 517, Gln 559 |
This model suggests that for a dibenzofuran derivative to be an effective PTP-MEG2 inhibitor, it should possess:
An aromatic ring system.
Hydrophobic groups, such as isopropyl or phenyl groups.
Hydrogen bond accepting atoms, like carbonyl oxygen atoms.
Such QSAR and pharmacophore models are instrumental in virtual screening and the rational design of new, more potent inhibitors.
Cellular Permeability and Intracellular Distribution Research
Specific research data on the cellular permeability and intracellular distribution of this compound could not be located. Evaluating the ability of a compound to cross the cell membrane and reach its intracellular target is a critical step in drug development. This is often assessed using in vitro models, such as the Caco-2 cell permeability assay, which simulates the human intestinal barrier. While ADME (absorption, distribution, metabolism, and excretion) predictions were performed for the dibenzofuran derivatives in the PTP-MEG2 inhibitor study, specific experimental data on their cellular uptake and localization were not provided.
Applications in Research and Development of Advanced Materials and Probes
Role in Organic Electronic and Optoelectronic Devices
The dibenzofuran (B1670420) moiety is prized in organic electronics for its high thermal stability, wide bandgap, and high triplet energy—a critical property for efficient light emission. Dibenzofuran-3,7-diol serves as a valuable precursor for creating sophisticated molecules tailored for these applications.
Precursors for Luminescent and Fluorescent Materials
The rigid and aromatic structure of the dibenzofuran core imparts inherent fluorescence, making it an excellent scaffold for building new fluorescent probes and luminescent materials. Research has demonstrated the synthesis of novel dibenzofuran α-amino acids, which act as conformationally rigid and fluorescent analogues of naturally occurring amino acids like tyrosine. nih.govacs.org These synthetic amino acids exhibit enhanced fluorescent properties compared to their proteinogenic counterparts. nih.gov
Two primary synthetic strategies have been reported for creating these fluorescent molecules: a Palladium(II)-catalyzed C-O cyclization and a Negishi coupling approach. nih.govacs.org While these studies did not begin with this compound itself, the presence of the two hydroxyl groups on the dibenzofuran ring makes it an ideal starting point for such syntheses. These reactive sites allow for the straightforward attachment of various functional groups, enabling chemists to fine-tune the resulting molecules' photophysical properties, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity.
Components in Organic Light-Emitting Diode (OLED) Research
In the field of OLEDs, the performance and longevity of the device are heavily dependent on the "host" material in the emissive layer. This host material forms a matrix for the light-emitting "dopant" molecules and must possess high triplet energy to prevent energy loss. openreadings.eu The dibenzofuran core is recognized for its high triplet energy and bipolar charge transport properties, making it a superior component for host materials, particularly in high-energy blue OLEDs. rsc.orgresearchgate.net
Researchers have synthesized various dibenzofuran-based host materials to improve the efficiency and stability of phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net For instance, by coupling a dibenzofuran unit with a cyanofluorene unit (an electron-transporting moiety), scientists have created bipolar host materials that facilitate balanced charge injection and transport within the emissive layer. rsc.org The strategic placement of these functional groups on the dibenzofuran ring (regioisomerism) has been shown to significantly impact device performance. rsc.orgskku.edu One study demonstrated that a device using the host material 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile achieved a maximum external quantum efficiency of 25.3% for a yellow PhOLED. rsc.org Another dibenzofuran-based host, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)], was found to have a high triplet energy of 2.99 eV, making it suitable for blue thermally activated delayed fluorescence (TADF) emitters. openreadings.eu
Table 1: Performance of OLEDs Utilizing Dibenzofuran-Based Host Materials
| Host Material Name | Emitter Type | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Color |
|---|---|---|---|---|
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | Yellow Phosphorescent | 25.3% | 77.2 | Yellow rsc.org |
| 7-(dibenzo[b,d]furan-1-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-1-BzF) | Yellow Phosphorescent | 23.0% | 70.3 | Yellow rsc.org |
| 7-(dibenzo[b,d]furan-3-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-3-BzF) | Yellow Phosphorescent | 23.5% | 71.9 | Yellow rsc.org |
| DBFCzCN | Green TADF | 25.2% | - | Green acs.org |
| DBFtCzCN | Green TADF | 17.4% | - | Green acs.org |
Development of Chemical and Biological Sensors
The strong fluorescence of the dibenzofuran scaffold is also being harnessed to create highly sensitive probes for biological systems. These sensors can detect specific molecules or monitor biological processes at the molecular level.
Research has successfully demonstrated the use of a dibenzofuran-based fluorescent amino acid as a component in a biological probe designed to monitor enzyme activity. nih.govacs.org In this work, the dibenzofuran amino acid was incorporated into a short peptide chain (a decapeptide) along with a "quencher" molecule. nih.gov
The operational principle of this sensor is based on Fluorescence Resonance Energy Transfer (FRET). In its intact state, the peptide probe is designed so that the quencher molecule absorbs the energy emitted by the fluorescent dibenzofuran unit, preventing the emission of light. However, when the target enzyme—in this case, the serine protease trypsin—is present, it cleaves the peptide at a specific site. nih.gov This cleavage separates the dibenzofuran fluorophore from the quencher. Relieved of the quenching effect, the dibenzofuran's fluorescence is restored, generating a clear "turn-on" signal that indicates the enzyme's activity. This study confirmed that the dibenzofuran probe could be used to monitor the hydrolytic digestion of the peptide by trypsin in real-time. nih.govfigshare.com
This application opens the door for developing a wide range of dibenzofuran-based probes for studying other enzymes and biological pathways, potentially leading to new diagnostic tools. Furthermore, the general class of benzofuran (B130515) derivatives has been explored for its potential in creating fluorescent chemosensors for detecting metal ions, suggesting a possible, though not yet demonstrated, application for this compound in environmental and chemical sensing. nih.gov
Development of Chemical and Biological Sensors
Design of Fluorescent Probes based on this compound Scaffold
The design of a fluorescent probe typically involves integrating a fluorophore (the signaling unit) with a receptor (the recognition unit) that can selectively interact with a target analyte. The dibenzofuran moiety possesses inherent fluorescence, making it a suitable candidate for a fluorophore scaffold. The hydroxyl groups at the 3 and 7 positions of this compound are key functional sites for modification.
General Design Strategy: A common strategy for creating "turn-on" or "turn-off" fluorescent probes involves modulating the photophysical properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).
Receptor Attachment: The hydroxyl (-OH) groups on the this compound scaffold can be chemically modified to attach specific receptor units. For example, they can be etherified or esterified with molecules designed to bind specific analytes (e.g., metal ions, anions, or biologically relevant molecules).
Sensing Mechanism:
PET-based Probes: A receptor with an electron-donating group (like an amine) could be attached to the scaffold. In the absence of the target analyte, the receptor can quench the fluorescence of the dibenzofuran core via PET. Upon binding the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.
Analyte-Induced Reaction: The hydroxyl groups could be masked with a specific protecting group that is selectively cleaved by the target analyte. This cleavage would release the original, fluorescent this compound, resulting in a detectable signal. For instance, a probe for a specific enzyme could involve an ester linkage that is hydrolyzed by the enzyme to release the fluorophore.
While these are established principles in probe design, specific examples detailing the synthesis and performance of probes derived directly from this compound are not readily found in current research literature.
Chemosensors for Environmental or Analytical Applications
Chemosensors operate on similar principles to fluorescent probes but are specifically geared towards detecting and quantifying chemical species in environmental or analytical samples. The rigid structure of the dibenzofuran scaffold is advantageous for creating selective and sensitive sensors.
Potential Applications:
Metal Ion Detection: The two hydroxyl groups on this compound are suitably positioned to act as a chelating site for certain metal ions. chemisgroup.usresearchgate.net The binding of a metal ion would alter the electronic structure of the molecule, leading to a change in its fluorescence or absorption spectrum. This change could be a "turn-off" response if the bound metal ion is paramagnetic (e.g., Cu²⁺, Fe³⁺), which quenches fluorescence. chemisgroup.us
Anion Sensing: The hydroxyl groups can also function as hydrogen-bond donors. By attaching appropriate moieties, the scaffold could be developed into a sensor for anions like fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻). The interaction via hydrogen bonding would perturb the electronic environment of the fluorophore, causing a measurable change in the fluorescent signal.
The development of such chemosensors would require significant synthetic modification of the base this compound molecule to impart selectivity and sensitivity for a target analyte. Research on the broader class of benzofuran-based chemosensors has shown promise for detecting various metal ions, suggesting that the dibenzofuran scaffold holds similar potential. researchgate.net However, specific studies realizing this potential for the 3,7-diol derivative are needed.
Computational and Theoretical Studies on Dibenzofuran 3,7 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Dibenzofuran-3,7-diol. nih.gov These computational methods are used to determine the wavefunctions of electrons within a molecule, providing a wealth of information about its properties. northwestern.edu
Theoretical studies on the parent compound, dibenzofuran (B1670420), have utilized methods such as multiconfigurational complete active space self-consistent field (CASSCF) and DFT to calculate minimum structures and harmonic vibrational frequencies. nih.gov The electronic transitions have been investigated using single-state multireference second-order perturbation theory (CASPT2) and time-dependent DFT (TD-DFT). nih.gov For the ground state of dibenzofuran, the B3P86 geometry and harmonic vibrational frequencies show excellent agreement with experimental data. nih.gov Furthermore, CASSCF/CASPT2 excitation energies and oscillator strengths have proven accurate enough for reliable assignment of absorption bands. nih.gov
These computational models allow for the detailed analysis of:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of this compound.
Electron Density Distribution: Mapping the electron density reveals the electrophilic and nucleophilic sites within the molecule, indicating how it might interact with other chemical species.
Molecular Electrostatic Potential (MEP): MEP plots visualize the charge distribution and are instrumental in predicting sites for electrophilic and nucleochemical reactions.
A detailed computational investigation on a related compound, propolisbenzofuran B, utilized DFT at the B3LYP/6-311++G(d,p) level to analyze its electronic characterization, including HOMO, LUMO, and MEP. researchgate.net Such studies provide a robust framework for understanding the electronic properties of dibenzofuran derivatives.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |
| Electron Density | The probability of finding an electron at a particular point in space. | Highlights regions of high and low electron density, predicting sites for chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Visualizes the charge distribution and helps predict intermolecular interactions. |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govumpr.ac.id
Molecular dynamics (MD) simulations further refine these predictions by simulating the physical movements of atoms and molecules over time. nih.gov This provides a dynamic view of the ligand-target interaction, assessing the stability and conformational changes of the complex. frontiersin.orgmdpi.com
In the context of this compound, these simulations can:
Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets can be identified.
Characterize Binding Modes: Docking studies can reveal the specific orientation and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding site of a protein. nih.gov
Estimate Binding Affinity: The strength of the interaction between this compound and its target can be estimated, providing a measure of its potential biological activity.
Assess Complex Stability: MD simulations can confirm the stability of the docked pose, providing confidence in the predicted binding mode. researchgate.netcore.ac.uk
For instance, studies on other dibenzofuran derivatives have shown their potential as inhibitors of enzymes like casein kinase 2 (CK2), where computational docking and MD simulations were crucial in understanding the structure-activity relationships. acs.org
Table 2: Steps in Molecular Docking and Dynamics Simulations
| Step | Description | Purpose for this compound |
| 1. Target Preparation | The 3D structure of the target protein is obtained and prepared for docking. | To create a realistic model of the biological target. |
| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized. | To ensure the ligand's conformation is energetically favorable. |
| 3. Molecular Docking | This compound is docked into the active site of the target protein. | To predict the most likely binding pose and interactions. |
| 4. Scoring | The binding affinity of the docked poses is calculated using a scoring function. | To rank and identify the most promising binding orientations. |
| 5. Molecular Dynamics Simulation | The protein-ligand complex is subjected to simulation to observe its dynamic behavior. | To assess the stability of the interaction over time. |
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods, particularly TD-DFT, are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net For this compound, these calculations can predict its UV-Vis, IR, and NMR spectra.
UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions and corresponding absorption wavelengths, which can be compared with experimental UV-Vis spectra to validate the computational model. nih.gov
Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations. nih.gov
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.
A theoretical study on dibenzofuran demonstrated that the calculated vibrational frequencies and electronic spectra showed close agreement with experimental data, lending credibility to the predictive power of these computational approaches for its derivatives. nih.gov
Table 3: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Data for Validation |
| UV-Vis Spectroscopy | Absorption maxima (λmax) | Measured λmax in a suitable solvent. |
| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | Measured IR absorption bands. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) for ¹H and ¹³C | Measured ¹H and ¹³C NMR spectra. |
Retrosynthetic Analysis and In Silico Synthetic Route Prediction
Computational tools are increasingly being used to assist in the design of synthetic routes for complex molecules. Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. In silico tools can automate this process by applying known chemical reactions in reverse.
For this compound, these programs can:
Propose Multiple Synthetic Pathways: By exploring a vast database of chemical reactions, computational tools can suggest various potential synthetic routes.
Evaluate Feasibility: The proposed routes can be evaluated based on factors such as the availability of starting materials, reaction yields, and the complexity of the synthesis.
Identify Key Intermediates: The analysis can highlight crucial intermediate compounds that are key to a successful synthesis.
While specific in silico retrosynthetic analyses for this compound are not widely published, the general methodologies are well-established in computational chemistry and are applicable to this compound.
Pharmacokinetic and Pharmacodynamic (ADME) Prediction Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.govresearchgate.net Various computational models and web-based tools are available to predict these properties for this compound. nih.govnih.gov
These predictive studies can provide valuable information on:
Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (Caco-2).
Distribution: Estimation of parameters such as plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution (VD). nih.gov
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Estimation of properties like total clearance. nih.gov
Toxicity: Early prediction of potential toxicities, such as mutagenicity (AMES test) and carcinogenicity. nih.gov
Studies on other classes of compounds, such as benzofuran-1,2,3-triazole hybrids, have demonstrated the utility of in silico ADME predictions, showing high gastrointestinal absorption and no permeation of the blood-brain barrier for promising candidates. nih.gov Similarly, for curcumin analogs, in silico screening of pharmacokinetic properties has been used to evaluate their drug-likeness. researchgate.net
Table 4: Key ADME Parameters Predicted In Silico
| Parameter | Description | Importance for this compound |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Provides an initial assessment of the potential of this compound as a drug candidate. |
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound that will be absorbed from the human intestine. | A key indicator of oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB and enter the central nervous system. | Important for assessing potential neurological effects or for designing drugs that target the brain. |
| CYP450 Inhibition | Predicts whether a compound is likely to inhibit major cytochrome P450 enzymes. | Important for predicting potential drug-drug interactions. |
| AMES Toxicity | Predicts the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. |
Analytical Methodologies for the Detection and Quantification of Dibenzofuran 3,7 Diol
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of dibenzofurans, providing the necessary separation from complex sample matrices and other related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.
High-performance liquid chromatography is a versatile technique for the separation of dibenzofuran (B1670420) derivatives. The development of an effective HPLC method requires careful optimization of several parameters to achieve the desired resolution and sensitivity.
For the analysis of compounds similar to Dibenzofuran-3,7-diol, reversed-phase HPLC is often the method of choice. A C18 column is typically used as the stationary phase, offering good separation for moderately polar to nonpolar compounds. The mobile phase composition is a critical parameter that needs to be optimized to achieve adequate retention and separation. A gradient elution using a mixture of an aqueous solvent (such as water, often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. The gradient is programmed to start with a higher proportion of the aqueous solvent and gradually increase the organic solvent concentration to elute compounds with increasing hydrophobicity.
The optimization of the HPLC method also involves selecting an appropriate flow rate, column temperature, and injection volume. A typical flow rate for a standard analytical C18 column (e.g., 4.6 mm internal diameter) is around 1 mL/min. The column temperature is usually maintained at a constant value (e.g., 30-40 °C) to ensure reproducible retention times. The injection volume is chosen based on the concentration of the analyte and the sensitivity of the detector.
Detection is most commonly performed using a diode array detector (DAD) or a fluorescence detector. A DAD allows for the acquisition of the UV-Vis spectrum of the eluting compounds, which can aid in their identification. For this compound, the optimal detection wavelength would need to be determined by examining its UV-Vis spectrum. Fluorescence detection can offer higher sensitivity and selectivity if the compound is naturally fluorescent or can be derivatized with a fluorescent tag.
An automated HPLC system utilizing a porous graphitic carbon (PGC) column has been shown to be effective for the fractionation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). usgs.gov This method offers faster separations and reduced solvent consumption compared to other techniques. usgs.gov
A study on the simultaneous determination of 2,3,7,8-TCDD and 2,3,7,8-TCDF in water samples utilized HPLC with a diode array detector (HPLC-DAD). researchgate.net The optimized conditions included a Kinetex column with a mobile phase of 100% acetonitrile at a temperature of 30 °C and a flow rate of 0.5 mL/min, with detection at 232 nm. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Dibenzofuran Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 232 nm |
This table presents a hypothetical but representative set of parameters based on typical HPLC methods for similar aromatic compounds.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like dibenzofurans. nih.govresearchgate.net For a hydroxylated compound such as this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. A common derivatization procedure is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The choice of the GC column is critical for achieving the necessary separation of isomers. Fused silica (B1680970) capillary columns are predominantly used. nih.gov A common stationary phase for the analysis of polychlorinated dibenzofurans is a 5% phenyl-dimethylpolysiloxane. chromatographyonline.com For confirmation of specific isomers, a more polar column, such as one with a 50% cyanopropylphenyl-dimethylpolysiloxane phase, may be used. chromatographyonline.com
Optimization of GC parameters includes the injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. The injector temperature should be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. The oven temperature program is carefully designed to provide separation of the target analyte from other components in the sample. It typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold. The carrier gas is usually helium or hydrogen, and its flow rate is optimized for the best column efficiency.
For the analysis of a diol derivative, a typical GC method might involve an injector temperature of 250 °C and a detector temperature of 275 °C. rsc.org The oven temperature program could start at 80 °C, hold for a few minutes, then ramp up at a rate of 15 °C/min to a final temperature of 250 °C. rsc.org
Table 2: Example GC Parameters for Derivatized this compound Analysis
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Derivatization | Silylation (e.g., with BSTFA) |
This table outlines a plausible set of GC parameters for the analysis of a silylated derivative of this compound.
Mass Spectrometry-Based Quantification and Isotope Dilution Methods
Mass spectrometry (MS) is the preferred detection method for the quantification of dibenzofurans due to its high sensitivity and selectivity. nih.gov When coupled with GC or HPLC, it provides a powerful analytical system for identifying and quantifying trace levels of these compounds. Electron impact (EI) ionization is a common ionization technique used in GC-MS for the analysis of dibenzofurans. researchgate.net
For highly accurate and precise quantification, the isotope dilution method is considered the "gold standard". nih.govnih.gov This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and analysis. nih.gov This internal standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as any losses of the analyte during sample processing are corrected for. usgs.gov High-resolution mass spectrometry (HRMS) is often employed to differentiate the analyte from potential interferences with high mass accuracy. nih.govepa.gov
Method Validation and Quality Control in Research Settings
The validation of any analytical method is essential to ensure the reliability and accuracy of the results. epa.gov Method validation for the analysis of this compound should encompass several key parameters:
Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response should be proportional to the concentration over a defined range.
Accuracy and Precision: Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Precision is assessed by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy.
Selectivity and Specificity: The method's ability to differentiate the analyte from other components in the sample matrix must be demonstrated. This is particularly important when dealing with complex environmental or biological samples.
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.
Quality control (QC) in a research setting involves the routine analysis of QC samples, such as blanks, spiked samples, and certified reference materials (if available), to monitor the performance of the method over time. nih.gov
Sample Preparation and Extraction Techniques for Complex Matrices
For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). These methods use organic solvents to efficiently extract the analyte from the solid matrix.
For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. In LLE, the aqueous sample is extracted with an immiscible organic solvent. A study on the extraction of chlorinated dioxins and furans from water utilized LLE with low-temperature partitioning, achieving recoveries close to 100%. researchgate.net SPE involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. C18 or polymeric sorbents are commonly used for the extraction of dibenzofurans from water.
After the initial extraction, a cleanup step is often necessary to remove interfering compounds from the sample extract. nih.gov This can be achieved using techniques such as column chromatography with adsorbents like silica gel, alumina, or Florisil. usgs.gov A multi-layer silica gel column has been shown to be effective in separating polar interferences during the sample preparation for dioxin analysis. sigmaaldrich.com
Table 3: Common Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| High-Performance Liquid Chromatography | HPLC |
| Gas Chromatography | GC |
| Mass Spectrometry | MS |
| Diode Array Detector | DAD |
| Polychlorinated Dibenzo-p-dioxins | PCDDs |
| Polychlorinated Dibenzofurans | PCDFs |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Electron Impact | EI |
| High-Resolution Mass Spectrometry | HRMS |
| Limit of Detection | LOD |
| Limit of Quantification | LOQ |
| Relative Standard Deviation | RSD |
| Quality Control | QC |
| Liquid-Liquid Extraction | LLE |
| Solid-Phase Extraction | SPE |
| Pressurized Liquid Extraction | PLE |
| Microwave-Assisted Extraction | MAE |
| 2,5-diformylfuran | DFF |
| 1,4-phenylenediamine | PPD |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD |
Emerging Research Directions and Future Perspectives for Dibenzofuran 3,7 Diol
Integration into Supramolecular Chemistry and Self-Assembly Systems
The molecular architecture of Dibenzofuran-3,7-diol provides an ideal foundation for its use in supramolecular chemistry. The rigid, planar dibenzofuran (B1670420) core, combined with the hydrogen-bonding capabilities of the two hydroxyl groups at the 3 and 7 positions, offers a precise geometric framework for designing self-assembling systems.
The hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of predictable, non-covalent interactions. This could lead to the construction of complex, ordered structures such as:
1D Tapes and Fibers: Linear hydrogen-bonding motifs could extend into one-dimensional chains.
2D Sheets: Inter-chain hydrogen bonding could organize the linear tapes into two-dimensional lamellar structures.
Porous Organic Frameworks: When combined with suitable linkers, the diol could serve as a building block for creating crystalline, porous materials with potential applications in gas storage and separation.
The planarity of the dibenzofuran system also encourages π-π stacking interactions, which can work in concert with hydrogen bonding to direct the self-assembly process, adding another layer of structural control. Future research will likely focus on co-crystallization studies with other organic molecules to create novel functional materials and explore the formation of liquid crystalline phases.
Potential in Catalysis and Ligand Design Research
The dibenzofuran scaffold is increasingly recognized as a privileged structure in the design of ligands for transition-metal catalysis. nbinno.com Its rigidity is a key advantage, as it can reduce the conformational flexibility of the resulting metal complex, which is often crucial for achieving high selectivity in catalytic reactions. nbinno.com
This compound is a promising precursor for a new class of bidentate ligands. The hydroxyl groups can be readily modified or used as anchoring points to introduce other coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes. The C2-symmetric nature of the 3,7-substitution pattern is particularly valuable for applications in asymmetric catalysis, where precise control of the chiral environment around the metal center is essential.
Table 1: Potential Ligand Types Derived from this compound
| Ligand Class | Coordinating Atoms | Potential Catalytic Applications |
|---|---|---|
| Diphosphine | P, P | Asymmetric Hydrogenation, Cross-Coupling |
| Diamine | N, N | Asymmetric Transfer Hydrogenation |
| Schiff Base | N, O | Oxidation Reactions, Biomimetic Catalysis |
Research in this area would involve the synthesis of these novel ligands and their coordination with catalytically active metals like palladium, rhodium, and iridium to explore their efficacy in important organic transformations. nbinno.com
Challenges and Opportunities in Scalable and Sustainable Synthesis
A significant hurdle for the widespread application of this compound is the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for constructing the dibenzofuran core often rely on multi-step sequences with harsh reaction conditions, such as the Pschorr cyclization, or require expensive and toxic heavy metal catalysts. scispace.comrsc.org
However, recent advancements in synthetic organic chemistry present substantial opportunities. rsc.org The development of modern cross-coupling reactions offers more sustainable pathways.
Key opportunities include:
Palladium- and Copper-Catalyzed Cyclizations: Methods using catalysts like reusable Pd/C or employing copper catalysts in aqueous media represent greener alternatives to traditional synthesis. biointerfaceresearch.comacs.org The reaction of o-iodophenols with silyl (B83357) aryl triflates followed by a palladium-catalyzed cyclization is one such promising route. acs.org
C-H Activation Strategies: Direct intramolecular C-H/C-O coupling of diaryl ethers is an atom-economical approach that avoids the need for pre-functionalized starting materials.
Photochemical and Electrosynthesis: Light- or electricity-driven methods could provide mild and highly efficient pathways to the dibenzofuran core, minimizing waste and avoiding harsh reagents. mdpi.com
Bio-based Precursors: Investigating the synthesis of the diol from renewable starting materials derived from biomass, such as lignin, could dramatically improve its sustainability profile. rsc.org
Overcoming these synthetic challenges is critical to making this compound and its derivatives readily accessible for broader scientific and industrial exploration.
Unexplored Biological Activity Profiles and Mechanistic Interrogations
The dibenzofuran motif is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.net Derivatives have been reported to possess anticancer, antibacterial, anti-inflammatory, and immunosuppressive properties. biointerfaceresearch.comresearchgate.netresearchgate.net For instance, certain dibenzofuran-based imines have shown potent inhibition of Casein Kinase 2 (CK2), a protein kinase implicated in cancer. acs.org
Despite the rich pharmacology of the parent scaffold, the specific biological profile of this compound remains largely uninvestigated. The precise positioning of the two hydroxyl groups could facilitate specific interactions with biological targets, such as enzyme active sites or protein-protein interfaces, potentially leading to novel therapeutic activities.
Future research should focus on:
Broad Biological Screening: Evaluating the compound against a diverse range of targets, including cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in inflammatory pathways.
Mechanistic Studies: Should any significant activity be identified, detailed mechanistic interrogations would be necessary. This includes identifying the specific molecular target, elucidating the mode of action, and performing structural biology studies (e.g., co-crystallization) to understand the binding interactions at an atomic level, similar to the work done on CK2 inhibitors. acs.org
The unique electronic and hydrogen-bonding properties conferred by the 3,7-diol substitution pattern make it a compelling candidate for drug discovery programs.
Interdisciplinary Research Avenues with Engineering and Environmental Sciences
The unique properties of this compound also open doors for collaboration with materials engineering and environmental science.
Materials Science and Engineering: The rigid, planar structure and potential for derivatization make this compound an attractive monomer for the synthesis of high-performance polymers. Its incorporation into polyesters, polyamides, or polyurethanes could enhance thermal stability, mechanical strength, and optical properties. Furthermore, the dibenzofuran core has been integrated into organic semiconducting materials, suggesting that derivatives of the 3,7-diol could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). acs.org
Environmental Science: Dibenzofuran and its derivatives are recognized as environmental pollutants, often formed during combustion processes and found in coal tar and tobacco smoke. biointerfaceresearch.comekb.eg They are persistent in the environment and can bioaccumulate. ekb.eg This presents an opportunity for this compound to be used as an analytical standard for detecting and quantifying related pollutants. Additionally, studying its environmental fate, toxicity, and potential for bioremediation by microorganisms is a crucial area of research to understand the environmental impact of this class of compounds.
Interdisciplinary efforts in these areas will be key to unlocking the full potential of this compound, from creating advanced materials to addressing environmental challenges.
Q & A
Q. What are the common synthetic routes for Dibenzofuran-3,7-diol, and how can yield and purity be optimized?
- Methodological Answer: this compound can be synthesized via palladium-catalyzed cross-coupling or ethynylation of phenolic precursors. For example, ethynylation of 2-methyl-3-butyn-2-ol derivatives under controlled conditions has achieved yields up to 99% in analogous systems . Purification typically involves column chromatography (e.g., using PE/CH₂Cl₂ gradients) to isolate the diol, with purity monitored via TLC or HPLC . Key optimization strategies include adjusting catalyst loading, reaction temperature, and stoichiometric ratios of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, with hydroxyl protons typically appearing as broad singlets (~δ 5–6 ppm). Infrared (IR) spectroscopy confirms hydroxyl stretches (~3200–3500 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M]+· at m/z 234.01 for related benzofurans ). X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous dibenzofuran derivatives with resolved C–C bond ordering in the furan ring . Cross-referencing with NIST Chemistry WebBook data ensures spectral accuracy .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer: Store under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation. Degradation is accelerated by light, moisture, and oxygen; thus, lyophilization and desiccant use are recommended. Stability-indicating HPLC methods (e.g., C18 columns with UV detection) can monitor decomposition products, as shown in studies of structurally similar diols .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s inhibitory effects on cytochrome P450 enzymes?
- Methodological Answer: Use in vitro assays with human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Measure IC₅₀ values via substrate depletion (e.g., midazolam for CYP3A4) or fluorescence-based probes. Include positive controls (e.g., ketoconazole) and validate inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots. Co-crystallization studies (as in P450-dibenzofuran complexes ) can elucidate binding modes.
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer: Contradictions often arise from impurities (e.g., by-products like norcoclaurine in THP synthesis ) or assay variability. Implement orthogonal analytical methods (LC-MS/MS, NMR) to confirm compound purity. Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., CYP-mediated activation). Replicate studies under identical conditions (pH, temperature) to isolate variables.
Q. How do structural modifications of this compound influence pharmacokinetic properties?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability or methyl groups to improve lipophilicity (logP). Assess solubility via shake-flask assays and permeability using Caco-2 monolayers. In vivo pharmacokinetic studies in rodents (e.g., IV/PO dosing with LC-MS quantification) can measure bioavailability. Metabolite identification via high-resolution MS is critical, as demonstrated for psoralen analogs .
Q. What computational approaches validate this compound’s molecular structure against experimental data?
- Methodological Answer: Density Functional Theory (DFT) optimizes geometry and predicts NMR/IR spectra, which are compared to empirical data (e.g., X-ray bond lengths ). Molecular Dynamics (MD) simulations assess conformational stability in solvated systems. Docking studies (AutoDock Vina) model interactions with biological targets (e.g., P450 active sites), validated by mutagenesis or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
